N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide
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Overview
Description
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-1H-imidazole with ethyl formate in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of the imidazole ring, allowing it to react with the formate ester to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, or receptors, influencing their activity. For example, it may inhibit certain enzymes by coordinating with the metal ions in their active sites, thereby blocking their catalytic function.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-imidazole: Lacks the formamide group but shares the benzyl-imidazole core.
N-Benzylformamide: Contains the formamide group but lacks the imidazole ring.
1-Benzyl-2-methyl-1H-imidazole: Similar structure with a methyl group instead of the formamide group.
Uniqueness
N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide is unique due to the presence of both the benzyl group and the formamide group attached to the imidazole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
89912-15-2 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[2-(1-benzylimidazol-4-yl)ethyl]formamide |
InChI |
InChI=1S/C13H15N3O/c17-11-14-7-6-13-9-16(10-15-13)8-12-4-2-1-3-5-12/h1-5,9-11H,6-8H2,(H,14,17) |
InChI Key |
WAELJNYNRJEAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=C2)CCNC=O |
Origin of Product |
United States |
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